Epertinib (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

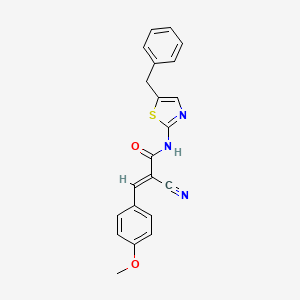

Epertinib (hydrochloride): is a potent, orally active, reversible, and selective tyrosine kinase inhibitor. It targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). Epertinib (hydrochloride) has shown significant antitumor activity, making it a promising candidate for cancer therapy .

科学的研究の応用

Epertinib (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of tyrosine kinase inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

Medicine: Evaluated in clinical trials for the treatment of HER2-positive metastatic breast cancer and other cancers with overexpression of EGFR, HER2, and HER4

作用機序

Target of Action

Epertinib (hydrochloride) is a potent, orally active, reversible, and selective tyrosine kinase inhibitor . Its primary targets are EGFR, HER2, and HER4 . These receptors are members of the protein tyrosine kinase family, and their malfunction can lead to various types of cancers .

Mode of Action

Epertinib (hydrochloride) interacts with its targets (EGFR, HER2, and HER4) by inhibiting their tyrosine kinase activity . This inhibition prevents the phosphorylation of these receptors, thereby blocking the signal transduction pathways that lead to cell proliferation and survival . The IC50 values for EGFR, HER2, and HER4 are 1.48 nM, 7.15 nM, and 2.49 nM, respectively .

Biochemical Pathways

The primary biochemical pathways affected by Epertinib (hydrochloride) are those involving EGFR, HER2, and HER4 . By inhibiting these receptors, Epertinib (hydrochloride) suppresses the downstream signaling pathways that rely on these receptors . This results in the inhibition of cell proliferation and survival, thereby exerting its antitumor effects .

Result of Action

The result of Epertinib (hydrochloride)'s action is the inhibition of cell proliferation and survival, leading to its potent antitumor activity . It has been shown to inhibit the growth of various cancer cell lines expressing EGFR and/or HER2 .

Safety and Hazards

将来の方向性

Epertinib has shown promising responses in the treatment of HER2-positive breast cancer . There is increasing interest in utilizing these drugs in combination with chemotherapy and/or other HER2-directed agents in patients with central nervous system involvement . Epertinib would be promising as a therapeutic agent for HER2-positive breast cancer with brain metastasis .

生化学分析

Biochemical Properties

Epertinib (hydrochloride) interacts with EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . The IC50 values for EGFR, HER4, and HER2 are 1.48 nM, 2.49 nM, and 7.15 nM, respectively . This inhibition disrupts the signaling pathways these proteins are involved in, affecting various biochemical reactions within the cell .

Cellular Effects

Epertinib (hydrochloride) has been shown to inhibit the proliferation of various cancer cell lines expressing EGFR and/or HER2 . It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the phosphorylation of EGFR and HER2 in NCI-N87 cells .

Molecular Mechanism

Epertinib (hydrochloride) exerts its effects at the molecular level by binding to EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . This inhibition disrupts the downstream signaling pathways these proteins are involved in, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Epertinib (hydrochloride) over time in laboratory settings have been observed in various studies . It has been shown to have a long-lasting inhibitory effect on EGFR, HER4, and HER2 .

Dosage Effects in Animal Models

In animal models, the effects of Epertinib (hydrochloride) vary with different dosages . It has shown antitumor activity in mouse xenograft models

Transport and Distribution

It has been shown to have a higher concentration in brain metastasis compared to lapatinib in a HER2-positive breast cancer model .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Epertinib (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing tyrosine kinase inhibitors involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods: Industrial production of Epertinib (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. Specific details of the industrial production methods are proprietary and not publicly available .

化学反応の分析

Types of Reactions: Epertinib (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Epertinib (hydrochloride) can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the Epertinib (hydrochloride) molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the Epertinib (hydrochloride) molecule .

類似化合物との比較

Gefitinib: An EGFR inhibitor with a different selectivity profile compared to Epertinib (hydrochloride).

Uniqueness: Epertinib (hydrochloride) is unique due to its reversible inhibition of multiple receptors (EGFR, HER2, and HER4) and its potent antitumor activity. It has demonstrated superior efficacy in preclinical models and clinical trials, particularly in treating HER2-positive breast cancer with brain metastasis .

特性

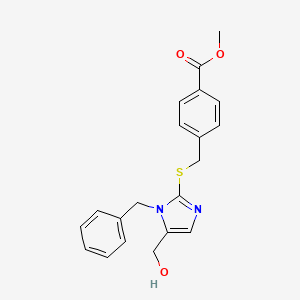

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWJPQQXBPWOOA-PLXRJBJVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2630306.png)

![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2630307.png)

![2-[1-(Hydroxyimino)ethyl]benzofuran](/img/structure/B2630308.png)

![2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2630312.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2630315.png)

![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)

![N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630323.png)